N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide

Description

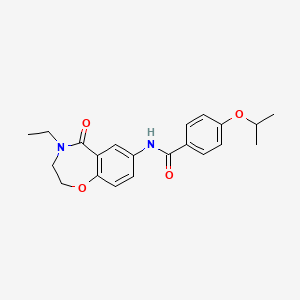

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide is a benzoxazepin-derived compound characterized by a seven-membered heterocyclic ring fused to a benzene moiety. Key structural features include:

- A 4-ethyl group and a 5-ketone on the benzoxazepin core.

- A benzamide substituent at the 7-position of the benzoxazepin ring.

- A 4-(propan-2-yloxy) (isopropoxy) group on the benzamide moiety.

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-4-23-11-12-26-19-10-7-16(13-18(19)21(23)25)22-20(24)15-5-8-17(9-6-15)27-14(2)3/h5-10,13-14H,4,11-12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXZPBORLWRYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound belonging to the benzoxazepine class. Its unique structure combines a benzoxazepine core with a propan-2-yloxybenzamide side chain, which contributes to its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions can modulate enzyme activities and receptor functions, leading to significant physiological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to receptors influencing neurotransmission or hormonal responses.

Therapeutic Applications

Research indicates that this compound shows promise in treating several medical conditions:

- Diabetes Management: The compound has been studied for its potential in managing Type 1 and Type 2 diabetes by modulating insulin signaling pathways .

- Obesity Treatment: Its influence on metabolic processes suggests a role in obesity treatment through appetite regulation and energy expenditure .

- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties, which may be useful in developing new antibiotics .

Case Study 1: Diabetes Management

A study conducted on diabetic models demonstrated that the compound significantly improved glycemic control by enhancing insulin sensitivity. The mechanism was linked to increased glucose uptake in peripheral tissues .

Case Study 2: Antimicrobial Properties

In vitro assays revealed that the compound exhibited activity against several bacterial strains, indicating its potential as a new antimicrobial agent. The effectiveness was measured using minimum inhibitory concentration (MIC) tests .

Data Table of Biological Activities

| Activity | Effect Observed | Reference |

|---|---|---|

| Diabetes Management | Improved insulin sensitivity | |

| Obesity Treatment | Reduced body weight gain | |

| Antimicrobial Activity | Inhibited growth of E. coli and S. aureus |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simple precursors. Key steps include:

- Formation of the benzoxazepine ring.

- Attachment of the propan-2-yloxy group via nucleophilic substitution.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry due to its unique structural features. It is being explored for:

- Drug Development: As a candidate for new therapeutic agents targeting metabolic disorders.

- Biochemical Studies: To elucidate mechanisms of action related to enzyme inhibition and receptor modulation.

Scientific Research Applications

Therapeutic Potential

1.1 Diabetes Treatment

The compound has been investigated for its efficacy in treating Type 1 and Type 2 diabetes. Research indicates that it may help in managing blood glucose levels and improving insulin sensitivity. The structural characteristics of this compound suggest that it could function as a multi-target-directed ligand (MTDL), which is advantageous for addressing the multifaceted nature of diabetes .

1.2 Neurodegenerative Diseases

There is growing evidence supporting the use of this compound in the treatment of neurodegenerative diseases, particularly those complicated by depression. Studies have demonstrated that derivatives of benzoxazepine compounds exhibit inhibitory activity against key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are involved in neurotransmitter regulation . This positions the compound as a potential candidate for developing antidepressant therapies.

2.1 Enzyme Inhibition

The compound's ability to inhibit enzymes like MAO-B and butyrylcholinesterase (BuChE) has been highlighted in various studies. These enzymes play crucial roles in neurodegenerative processes and cognitive decline. In vitro assays have shown promising results, indicating that the compound can significantly reduce enzyme activity, which may translate into therapeutic benefits for conditions like Alzheimer's disease .

2.2 Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of this compound suggest that it may possess activity against certain bacterial strains. This could open avenues for its application in developing new antibiotics or adjunct therapies to combat antibiotic resistance .

Synthesis and Characterization

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions that focus on constructing the benzoxazepine core followed by functionalization at specific sites to enhance biological activity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Comparison with Similar Compounds

2-Ethoxy Analogue ()

The compound 2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide differs from the target compound in two ways:

Position of alkoxy group : The ethoxy substituent is at the 2-position of the benzamide ring, compared to the 4-position in the target compound.

Alkoxy chain length : Ethoxy (C2) vs. isopropoxy (C3).

Implications :

BI85532 (5-Chloro-2-Methoxy Analogue; )

BI85532 (5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide) shares the benzoxazepin core but features:

A 5-chloro substituent on the benzamide ring.

A 2-methoxy group instead of 4-isopropoxy.

Implications :

- The chlorine atom introduces electron-withdrawing effects, which may enhance binding affinity to targets through hydrophobic or halogen-bonding interactions .

Structural and Pharmacokinetic Comparisons

*Calculated based on analogous structure to BI85532.

†Estimated from molecular formula.

Research Findings :

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for synthesizing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide, and how can reaction conditions be standardized?

- Methodology : Begin with a benzodiazepine scaffold (e.g., 1,4-benzoxazepinone derivatives) and employ nucleophilic substitution or coupling reactions. Use reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction under inert atmospheres (N₂/Ar) . For the benzamide moiety, activate carboxylic acids with coupling agents (e.g., DCC or EDCI) and react with amines under reflux in aprotic solvents like dichloromethane (DCM) .

- Critical Parameters : Monitor temperature (70–120°C), solvent polarity, and reaction time (4–12 hours) to avoid side products. Validate purity via HPLC or TLC with UV detection .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

- Approach :

- NMR : Assign peaks for the benzoxazepinone ring (δ 4.0–5.0 ppm for CH₂ groups) and the isopropoxy group (δ 1.2–1.4 ppm for CH₃) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., m/z 414.2 [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .

Q. What theoretical frameworks guide the study of this compound’s biological activity?

- Conceptual Basis : Link to receptor-ligand interaction models (e.g., GABAₐ modulation for benzodiazepine derivatives) or enzyme inhibition kinetics. Use molecular docking (AutoDock Vina) to predict binding affinities to neurotransmitter receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Analytical Strategy :

- Assay Validation : Compare results from cell-based (e.g., HEK293 transfected with GABA receptors) vs. in vitro enzyme inhibition assays. Control for solvent effects (DMSO concentration ≤0.1%) .

- Statistical Analysis : Apply ANOVA to assess inter-assay variability and use IC₅₀/EC₅₀ ratios to quantify potency discrepancies .

- Example : If conflicting data arise in CNS vs. peripheral activity, perform tissue-specific pharmacokinetic profiling .

Q. What computational methods are recommended to predict the metabolic stability and toxicity of this compound?

- Tools :

- ADMET Prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism, blood-brain barrier penetration, and Ames test outcomes .

- Molecular Dynamics (MD) : Simulate hydrolysis of the isopropoxy group in physiological pH (7.4) to identify labile bonds .

Q. How can process scalability challenges in multi-step synthesis be addressed without compromising yield?

- Engineering Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.